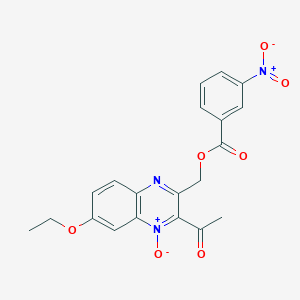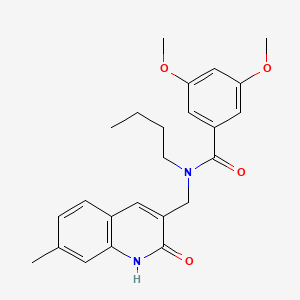
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide, also known as BMH-21, is a chemical compound that has been studied extensively for its potential applications in scientific research.
Scientific Research Applications
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been studied extensively for its potential applications in scientific research, particularly in the field of cancer research. The compound has been shown to exhibit potent anticancer activity in vitro, with studies demonstrating its ability to induce cell death in a variety of cancer cell lines. N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has also been shown to inhibit the growth of tumors in animal models of cancer.
Mechanism of Action
The mechanism of action of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide is not yet fully understood, but it is believed to involve the inhibition of DNA replication and repair processes in cancer cells. Studies have shown that N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide can induce DNA damage and activate cell death pathways in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been shown to have a range of biochemical and physiological effects in cancer cells. Studies have demonstrated that the compound can induce DNA damage, activate cell death pathways, and inhibit the growth and proliferation of cancer cells. N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has also been shown to have anti-inflammatory effects, suggesting that it may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has several advantages for use in lab experiments, including its potent anticancer activity and its ability to induce DNA damage and activate cell death pathways in cancer cells. However, the compound also has several limitations, including its relatively complex synthesis method and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of inflammatory diseases, and the exploration of its mechanism of action in cancer cells. Other potential directions for research include the evaluation of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide in combination with other anticancer drugs and the development of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide analogs with improved pharmacological properties.
Synthesis Methods
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide is a synthetic compound that can be prepared through a multi-step process involving the reaction of various chemical reagents. The synthesis method for N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been described in detail in several scientific publications, including a 2014 study by Li et al. that used a 10-step synthesis route to produce the compound.
properties
IUPAC Name |
N-butyl-3,5-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-5-6-9-26(24(28)18-12-20(29-3)14-21(13-18)30-4)15-19-11-17-8-7-16(2)10-22(17)25-23(19)27/h7-8,10-14H,5-6,9,15H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLNOAVGSQBNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


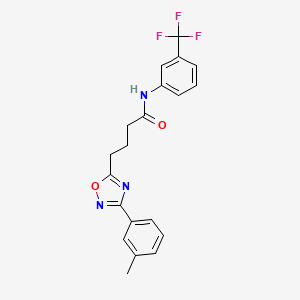

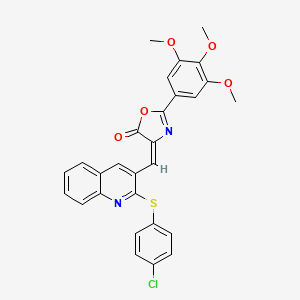
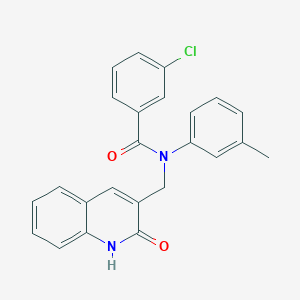
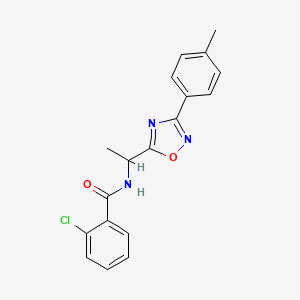


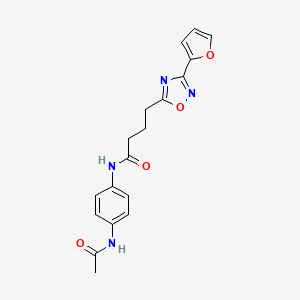
![4-methoxy-N-[(pyridin-3-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7711876.png)



